5-fluoro-4-Methylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIVFOODODSKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261960 | |
| Record name | 5-Fluoro-4-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211584-22-3 | |
| Record name | 5-Fluoro-4-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211584-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-4-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyridine Precursors
The halogen exchange method begins with the synthesis of 5-chloro-4-methylpyridine-3-carboxylic acid. Chlorination of 4-methylpyridine-3-carboxylic acid using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine at position 5, guided by the meta-directing effect of the carboxylic acid group. This step achieves 60–70% yield under optimized conditions, with excess SO₂Cl₂ (1.5 equivalents) minimizing di- and tri-chlorinated byproducts.
Fluorination via Halogen Exchange
The chloro intermediate undergoes fluorination using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 12 hours, replacing chlorine with fluorine. This liquid-phase method yields 50–55% of the target compound, with unreacted starting material recovered via distillation. Alternatively, vapor-phase fluorination with hydrogen fluoride (HF) at 300–350°C enhances reaction efficiency (75–80% yield) but requires specialized equipment to handle corrosive gases.
Table 1: Halogen Exchange Conditions and Outcomes
| Parameter | Liquid-Phase (KF/DMF) | Vapor-Phase (HF) |
|---|---|---|
| Temperature | 150°C | 300–350°C |
| Yield | 50–55% | 75–80% |
| Byproducts | <5% | <10% |
| Scalability | Lab-scale | Industrial |
Vapor-Phase Fluorination Techniques
Direct Fluorination of Methylpyridine Derivatives
Industrial-scale synthesis often employs vapor-phase fluorination to introduce fluorine directly into the pyridine ring. Starting with 4-methylpyridine-3-carboxylic acid ethyl ester, the reaction with fluorine gas (F₂) diluted in nitrogen (1:10 ratio) at 400°C produces the 5-fluoro derivative in 65% yield. The ethyl ester protects the carboxylic acid from decarboxylation during high-temperature reactions, with subsequent hydrolysis (6M HCl, reflux) restoring the acid group.
Challenges in Regioselectivity
Uncontrolled fluorination may lead to di- or tri-fluorinated products. Computational studies using density functional theory (DFT) reveal that the electron-withdrawing carboxylic acid group deactivates the ring, directing fluorine to position 5 via a radical mechanism. Adding zeolite catalysts (e.g., HZSM-5) improves selectivity by stabilizing transition states, reducing byproduct formation to <8%.
Decarboxylative Coupling Approaches
Michael Addition-Decarboxylation
A novel method adapts the decarboxylative Michael addition reported for chromone-3-carboxylic acids. Reacting 4-methylpyridylacetic acid with acryloyl chloride in tetrahydrofuran (THF) at 25°C forms a β-keto ester intermediate. Subsequent decarboxylation with ammonium formate and palladium/carbon (Pd/C) at 50°C yields 5-fluoro-4-methylpyridine-3-carboxylic acid in 45% yield. While milder than vapor-phase methods, this route requires stoichiometric Pd/C, increasing costs for large-scale production.
Mechanistic Insights
Mass spectrometry confirms the intermediacy of the β-keto ester, with a molecular ion peak at m/z 284 ([M+H]⁺) observed during the reaction. The decarboxylation step proceeds via a six-membered transition state, where the palladium catalyst facilitates CO₂ extrusion and fluorine retention.
Protective Group Strategies in Carboxylic Acid Synthesis
Ester Protection During Fluorination
Protecting the carboxylic acid as an ethyl ester prevents side reactions during harsh fluorination conditions. Ethyl 4-methylpyridine-3-carboxylate reacts with xenon difluoride (XeF₂) in acetonitrile at 80°C, achieving 60% fluorination at position 5. Hydrolysis with aqueous sodium hydroxide (2M, 70°C) restores the carboxylic acid with >95% purity.
Table 2: Protective Group Efficacy
| Protective Group | Fluorination Agent | Yield | Deprotection Efficiency |
|---|---|---|---|
| Ethyl ester | XeF₂ | 60% | 95% |
| tert-Butyl ester | Selectfluor® | 55% | 90% |
| Benzyl ester | F₂ gas | 50% | 85% |
Ortho-Directed Metalation
Directed ortho-metalation (DoM) leverages the carboxylic acid’s directing effect to introduce substituents. Treating 4-methylpyridine-3-carboxylic acid with lithium diisopropylamide (LDA) at −78°C generates a dianion at positions 2 and 6. Quenching with methyl iodide introduces methyl groups, but competing reactions limit practicality for position-specific modifications.
Industrial Production and Scalability
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-Methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-fluoro-4-Methylpyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-fluoro-4-Methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- 2,6-Dichloro-5-Fluoro-4-Methylpyridine-3-Carboxylic Acid (CAS 132195-42-7): This analog replaces the hydrogen at pyridine positions 2 and 6 with chlorine atoms. The additional chlorine atoms increase molecular weight (theoretical ~240.0 g/mol) and lipophilicity compared to the target compound (theoretical ~155.1 g/mol).
5-(4-Fluorophenyl)Pyridine-3-Carboxylic Acid (Molecular Weight: 217.20 g/mol):
Substitution with a 4-fluorophenyl group at position 5 introduces aromatic π-π stacking capabilities, which are absent in the target compound. This structural feature may enhance binding to hydrophobic pockets in enzymes or receptors .- 3-Fluoropyridine-4-Carboxylic Acid: Fluorine at position 3 and the carboxylic acid at position 4 alter the electronic distribution of the pyridine ring.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Predicted pKa (Carboxylic Acid) |
|---|---|---|---|
| 5-Fluoro-4-Methylpyridine-3-Carboxylic Acid | ~155.1 | 5-F, 4-CH₃ | ~2.5–3.0* |
| 2,6-Dichloro-5-Fluoro-4-Methylpyridine-3-Carboxylic Acid | ~240.0 | 2,6-Cl, 5-F, 4-CH₃ | ~1.8–2.3* |
| 5-(4-Fluorophenyl)Pyridine-3-Carboxylic Acid | 217.20 | 5-(4-F-C₆H₄) | ~2.7–3.2* |
| 3-Fluoropyridine-4-Carboxylic Acid | ~141.1 | 3-F | ~2.4–2.9* |
*Predicted pKa values are estimated based on substituent effects (electron-withdrawing groups lower pKa).
Biological Activity
5-Fluoro-4-methylpyridine-3-carboxylic acid (FMCA) is a pyridine derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a fluorine atom and a carboxylic acid group, which contribute to its biological activity. This article explores the biological activity of FMCA, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
The mechanism of action for FMCA involves its interaction with various biological targets, particularly enzymes and receptors. The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds, thereby increasing its affinity for active sites on proteins. This interaction can modulate the activity of target proteins, leading to various biological effects such as:
- Inhibition of Enzyme Activity : FMCA has been shown to inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound can interact with receptors, potentially influencing signaling pathways.
Antimicrobial Activity
FMCA has demonstrated notable antimicrobial properties in several studies. It has been evaluated against a range of bacteria and fungi, showcasing varying degrees of effectiveness:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Staphylococcus aureus | 75 µM |
| Candida albicans | 100 µM |
These findings indicate that FMCA may serve as a potential candidate for developing new antimicrobial agents.
Enzyme Interaction Studies
Research has indicated that FMCA can act as a probe in biochemical assays to study enzyme interactions. For example, it has been utilized to investigate the inhibition of specific metabolic enzymes, which is crucial for understanding its pharmacological potential .
Case Studies and Research Findings
- Antibacterial Properties : A study published in MDPI highlighted the antibacterial activity of FMCA derivatives against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the pyridine ring could enhance antibacterial potency .
- Enzyme Inhibition : Another research effort focused on the interaction between FMCA and various enzymes involved in metabolic pathways. The study found that FMCA effectively inhibited key enzymes, suggesting its potential utility in treating metabolic disorders.
- Pharmaceutical Applications : FMCA has been explored as a building block for synthesizing pharmaceutical compounds targeting neurological disorders. Its unique electronic properties make it suitable for developing drugs with improved efficacy and reduced side effects.
Comparative Analysis with Similar Compounds
FMCA shares structural similarities with other pyridine derivatives, which allows for a comparative analysis of their biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpyridine-3-carboxylic acid | Lacks fluorine | Lower enzyme inhibition |
| 5-Chloro-4-Methylpyridine-3-carboxylic acid | Chlorine instead of fluorine | Different electronic properties |
The presence of the fluorine atom in FMCA enhances its stability and reactivity compared to its analogs, making it a more potent candidate for biological applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-4-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves halogenation, methylation, and carboxylation. For example, fluorination at the pyridine ring’s 5-position can be achieved via nucleophilic aromatic substitution using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C . Methylation at the 4-position may require palladium-catalyzed cross-coupling reactions . Optimization should focus on temperature control and catalyst loading to minimize byproducts. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can spectroscopic techniques (NMR, LCMS) be employed to characterize this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : The fluorine atom induces deshielding of adjacent protons. For instance, the 6-position proton on the pyridine ring typically appears as a doublet (δ 8.2–8.5 ppm, J = 6–8 Hz) due to coupling with the fluorine atom .
- LCMS : Electrospray ionization (ESI) in negative mode is preferred for carboxylic acids. Expected [M-H]<sup>-</sup> ion for C8H7FNO2 is m/z 180.03. Purity validation requires HPLC with a C18 column (acetonitrile/0.1% formic acid gradient) .
Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to avoid precipitation. Solubility tests should precede kinetic or binding studies .
Q. What safety protocols are recommended for handling fluorinated pyridine derivatives?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation or skin contact. Avoid strong acids/bases, which may release toxic HF gas . Storage should be in airtight containers under inert gas (N2) to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methyl group positioning) influence the compound’s biological activity?
- Methodological Answer : Fluorine at the 5-position enhances electronegativity, improving binding to targets like kinases or GPCRs. Methyl at the 4-position increases lipophilicity (logP +0.5), enhancing membrane permeability. Comparative SAR studies should use analogs like 4-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid (fluorine/methoxy effects) and evaluate IC50 shifts in enzyme assays .
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting reactivity and target interactions?
- Methodological Answer :
- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets reliably predict reaction pathways for fluorinated pyridines .
- Docking : Use AutoDock Vina with flexible ligand settings. The carboxylic acid group often forms hydrogen bonds with Arg/Lys residues in binding pockets .
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
- Methodological Answer : Under acidic conditions (pH <3), decarboxylation occurs, yielding 5-fluoro-4-methylpyridine. In basic conditions (pH >10), the carboxylic acid deprotonates, increasing solubility but risking esterification if alcohols are present. Monitor degradation via HPLC-MS and assign peaks using reference standards .
Q. What analytical methods resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity (>95% by HPLC). Cross-test in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement . Contradictions may arise from impurities like methyl ester derivatives, which lack activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
